

Technical Support Center: ONO-7579 Oral Bioavailability in Preclinical Models

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Compound of Interest

Compound Name: ONO-7579

Cat. No.: B10819360

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the pan-Trk inhibitor, **ONO-7579**, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is **ONO-7579** and why is its oral bioavailability important?

A1: **ONO-7579** is an orally available, potent, and selective pan-tropomyosin receptor kinase (Trk) inhibitor with potential as an anticancer agent.^[1] Oral administration is the preferred route for many cancer therapies due to patient convenience and the potential for long-term treatment. Therefore, ensuring adequate and consistent oral bioavailability is crucial for achieving therapeutic plasma concentrations and maximizing the efficacy of **ONO-7579** in preclinical and clinical settings.

Q2: What are the known physicochemical properties of **ONO-7579**?

A2: Understanding the physicochemical properties of **ONO-7579** is the first step in troubleshooting oral bioavailability issues. Key properties are summarized in the table below.

Property	Value	Implication for Oral Bioavailability
Molecular Weight	578.95 g/mol	High molecular weight can sometimes be associated with lower permeability.
XLogP	4.1	Indicates high lipophilicity, which can lead to poor aqueous solubility.
Solubility	10 mM in DMSO	While soluble in an organic solvent, aqueous solubility is a critical factor for oral absorption.
Hydrogen Bond Donors	3	Within the typical range for orally administered drugs.
Hydrogen Bond Acceptors	9	Within the typical range for orally administered drugs.

Data sourced from multiple online chemical databases.

Q3: What are the common factors that can limit the oral bioavailability of a compound like **ONO-7579**?

A3: For compounds with characteristics similar to **ONO-7579** (e.g., high lipophilicity), several factors can limit oral bioavailability. These often fall under the Biopharmaceutics Classification System (BCS) Class II, which are drugs with low solubility and high permeability.[\[2\]](#)[\[3\]](#)[\[4\]](#) The primary challenges include:

- Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
- First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[\[5\]](#)[\[6\]](#)

- Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of **ONO-7579** and provides systematic approaches to identify and resolve them.

Problem 1: Low and/or Variable Plasma Exposure After Oral Dosing

Possible Cause	Troubleshooting Steps	Experimental Protocol
Poor aqueous solubility and dissolution rate.	1. Characterize solubility: Determine the thermodynamic solubility of ONO-7579 in simulated gastric and intestinal fluids. 2. Formulation enhancement: Test various formulation strategies to improve solubility and dissolution.	--INVALID-LINK----INVALID-LINK--
High first-pass metabolism.	1. In vitro metabolic stability: Assess the stability of ONO-7579 in liver microsomes from the preclinical species of interest (e.g., mouse, rat). ^[7] 2. Identify metabolizing enzymes: Use recombinant human CYP enzymes to identify the primary enzymes responsible for metabolism.	--INVALID-LINK--
Active efflux by intestinal transporters.	1. Caco-2 permeability assay: Determine the bidirectional permeability of ONO-7579 across a Caco-2 cell monolayer to calculate the efflux ratio. ^{[8][9][10]} 2. Confirm transporter involvement: Repeat the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp).	--INVALID-LINK--

Problem 2: Discrepancy in Bioavailability Between Preclinical Species

Possible Cause	Troubleshooting Steps	Experimental Protocol
Species differences in metabolism.	1. Compare metabolic stability: Assess and compare the metabolic stability of ONO-7579 in liver microsomes from different preclinical species (e.g., mouse vs. rat vs. dog). [11] 2. Metabolite identification: Characterize and compare the metabolite profiles across species.	--INVALID-LINK--
Species differences in transporter expression and/or function.	1. Comparative in vitro transporter studies: If a specific transporter is implicated, use cell lines overexpressing the transporter from different species.	N/A (Requires specialized cell lines)
Differences in gastrointestinal physiology.	1. Review literature: Compare the GI pH, transit time, and bile salt concentrations of the preclinical species being used. 2. Adjust formulation: Consider species-specific formulation adjustments.	N/A

Problem 3: Food Effects on Oral Absorption

Possible Cause	Troubleshooting Steps	Experimental Protocol
Alteration of GI physiology by food.	1. Conduct a food-effect study: Compare the pharmacokinetic profile of ONO-7579 when administered in a fasted state versus a fed state in a relevant preclinical model. [12] [13] [14] [15] [16]	--INVALID-LINK--
Interaction of the formulation with food components.	1. Analyze formulation behavior: Assess the impact of fed-state simulated intestinal fluid on the dissolution and stability of the formulation.	--INVALID-LINK-- (using fed-state media)

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of **ONO-7579** from a study in a murine xenograft model.

Parameter	Value	Species/Model	Dosing	Reference
Doses Administered	0.06 - 0.60 mg/kg	Mice (xenograft with KM12 human colorectal cancer cell line)	Once daily, oral	[1]
Pharmacokinetic Model	Oral one-compartment model	Mice	Oral	[1]
Tumor Concentration	Higher than plasma concentration	Mice	Oral	[1]
EC50 in Tumor	17.6 ng/g	Mice (for 50% inhibition of pTRKA)	Oral	[1]

Experimental Protocols

► Protocol 1: Solubility Assessment in Biorelevant Media

Objective: To determine the thermodynamic solubility of **ONO-7579** in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF).

Materials:

- **ONO-7579** powder
- SGF powder (e.g., from Biorelevant)
- FaSSIF powder (e.g., from Biorelevant)
- Phosphate buffer (pH 6.5)
- Water, HPLC grade
- Incubating shaker at 37°C
- Centrifuge
- HPLC-UV system

Methodology:

- Prepare SGF and FaSSIF media according to the manufacturer's instructions.
- Add an excess amount of **ONO-7579** powder to separate vials containing SGF and FaSSIF.
- Incubate the vials in a shaker at 37°C for 24 hours to ensure equilibrium is reached.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
- Quantify the concentration of dissolved **ONO-7579** using a validated HPLC-UV method.

- Perform the experiment in triplicate for each medium.

► Protocol 2: Formulation Development for Improved Solubility

Objective: To prepare and evaluate different formulations to enhance the solubility and dissolution of **ONO-7579**.

Formulation Strategies:

- Micronization: Reduce the particle size of **ONO-7579** using jet milling or other micronization techniques to increase the surface area for dissolution.
- Amorphous Solid Dispersion: Prepare a solid dispersion of **ONO-7579** with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.
- Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDES) by dissolving **ONO-7579** in a mixture of oils, surfactants, and co-solvents.^{[5][6]}

Evaluation:

- Characterize the physical properties of the formulations (e.g., particle size, crystallinity).
- Perform dissolution testing of each formulation in SGF and FaSSIF.
- Compare the dissolution profiles to that of the unformulated **ONO-7579**.

► Protocol 3: Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the in vitro metabolic stability of **ONO-7579** in liver microsomes.^[7]

Materials:

- **ONO-7579**
- Pooled liver microsomes from the preclinical species of interest (e.g., rat, mouse)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)

- Incubator at 37°C
- Acetonitrile (for reaction termination)
- LC-MS/MS system

Methodology:

- Prepare a stock solution of **ONO-7579** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate liver microsomes with phosphate buffer at 37°C.
- Add **ONO-7579** to the wells to a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **ONO-7579** using a validated LC-MS/MS method.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

► Protocol 4: Caco-2 Permeability and Efflux Assay

Objective: To assess the intestinal permeability and potential for active efflux of **ONO-7579** using the Caco-2 cell model.^{[8][9][10][17]}

Materials:

- Caco-2 cells
- Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)

- **ONO-7579**

- Efflux inhibitor (e.g., verapamil)
- LC-MS/MS system

Methodology:

- Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Apical to Basolateral (A-B) Permeability:
 - Add **ONO-7579** (e.g., at 10 μ M) to the apical (A) side of the Transwell.
 - At specified time points, collect samples from the basolateral (B) side.
- Basolateral to Apical (B-A) Permeability:
 - Add **ONO-7579** to the basolateral (B) side.
 - Collect samples from the apical (A) side at the same time points.
- Quantify the concentration of **ONO-7579** in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both directions.
- Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
[\[10\]](#)
- To confirm P-gp involvement, repeat the assay in the presence of verapamil and observe if the efflux ratio decreases.

► **Protocol 5: Preclinical Food-Effect Study**

Objective: To evaluate the effect of food on the oral bioavailability of **ONO-7579** in a preclinical model (e.g., rats).

Animals:

- Male Sprague-Dawley rats (or other appropriate species)

Study Design:

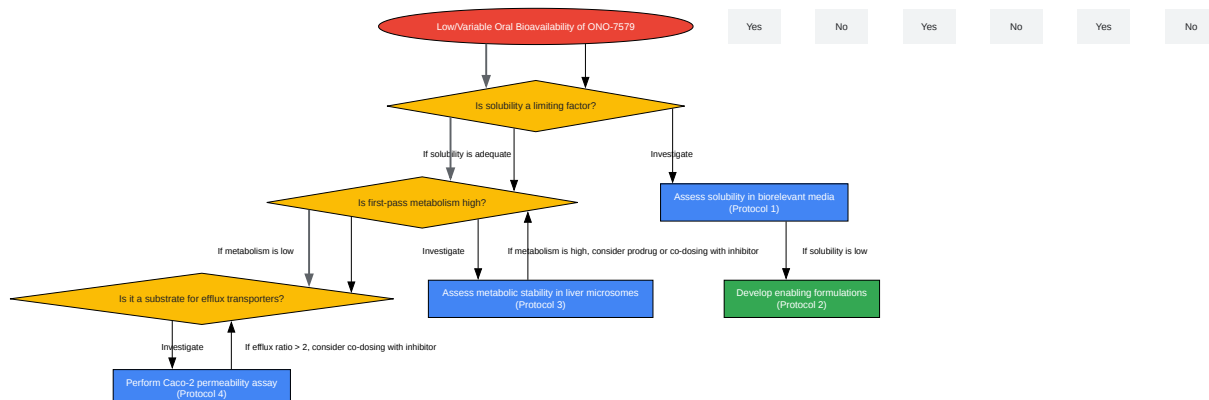
- A two-phase crossover study design is recommended.
- Phase 1 (Fasted): Fast the animals overnight (with access to water) before oral administration of **ONO-7579**.
- Phase 2 (Fed): Provide a standard high-fat meal to the animals a short period (e.g., 30 minutes) before dosing.
- A washout period of at least one week should be allowed between phases.

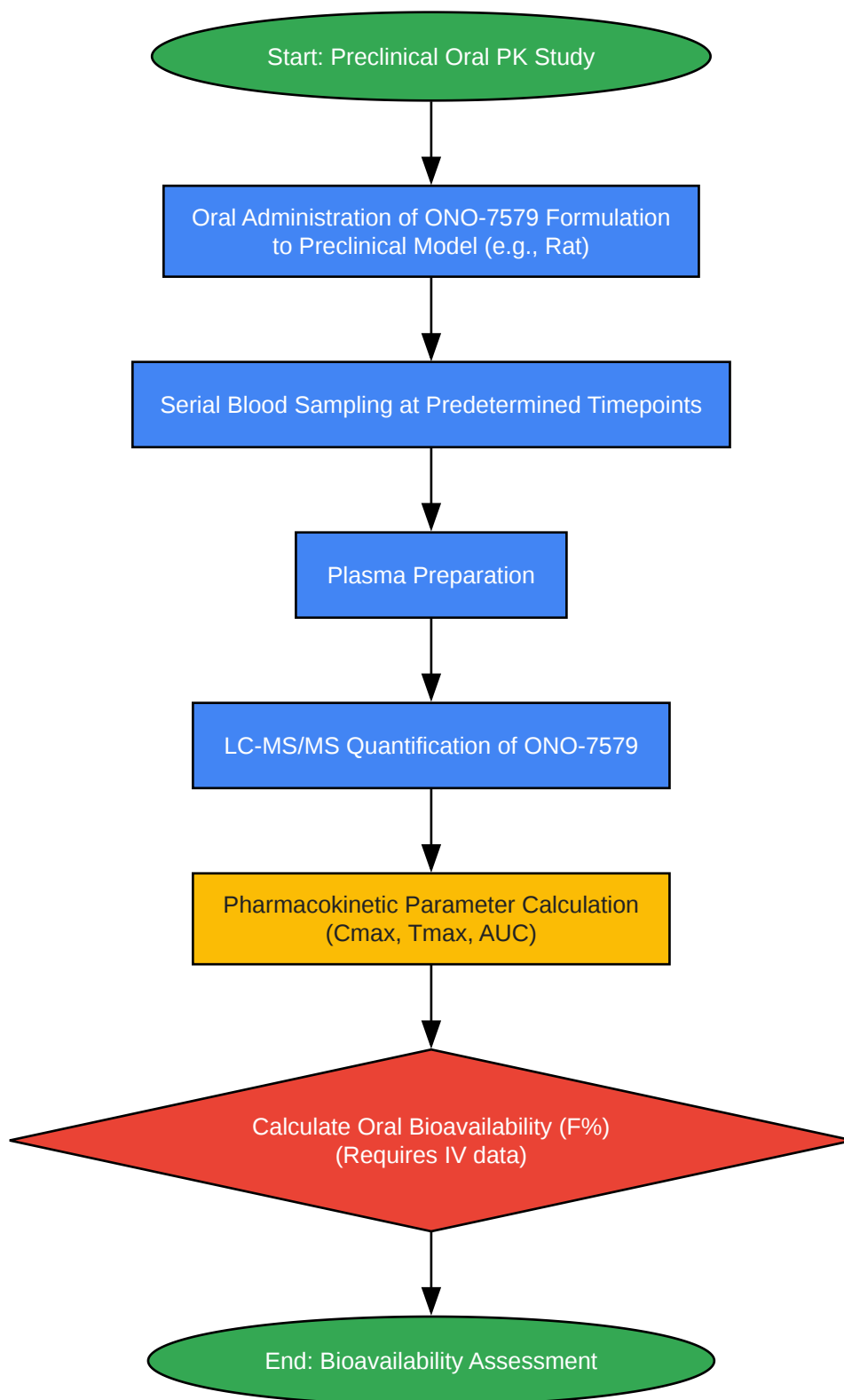
Methodology:

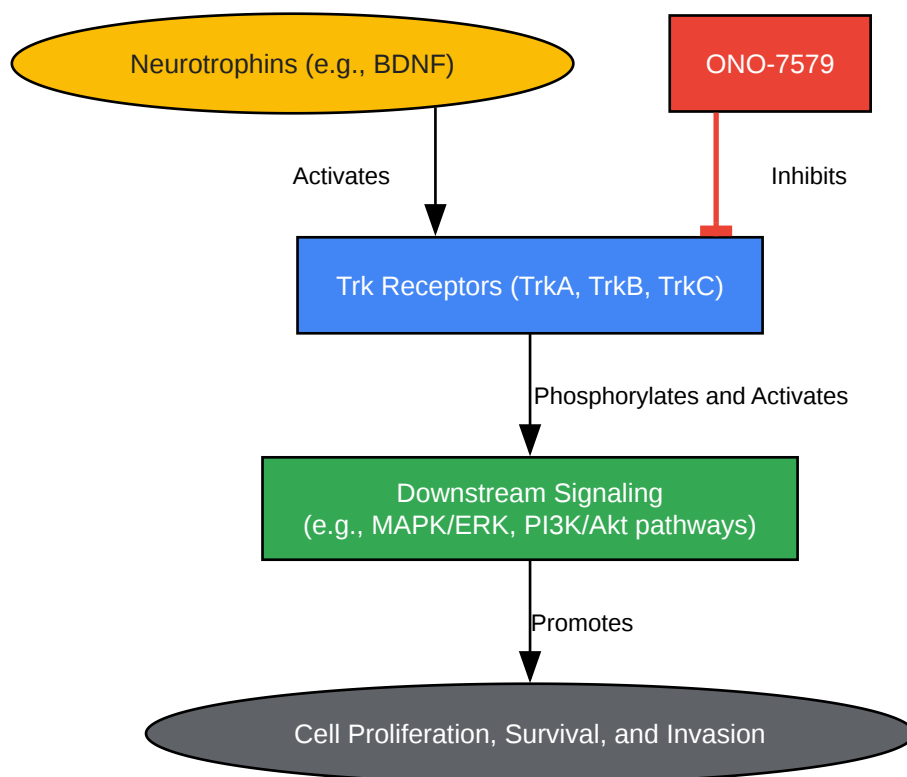
- Administer a single oral dose of the **ONO-7579** formulation to each animal.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Process the blood samples to obtain plasma.
- Analyze the plasma samples for **ONO-7579** concentration using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC) for both the fasted and fed groups.
- Compare the parameters to determine the presence and extent of any food effect.

Visualizations

Signaling Pathway and Troubleshooting Logic







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